molecular formula C8H7NO2S B2793902 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid CAS No. 2230803-61-7

4-Cyano-2,5-dimethylthiophene-3-carboxylic acid

Cat. No. B2793902
CAS RN: 2230803-61-7
M. Wt: 181.21
InChI Key: XZPCOUGWVGVCHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecule also contains a cyano group (-CN) and a carboxylic acid group (-COOH), which are attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. One of the most widely applied reactions is the Suzuki–Miyaura (SM) cross-coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Scientific Research Applications

4-Cyano-2,5-dimethylthiophene-3-carboxylic acid has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, it has been found to have potential as an anti-inflammatory agent and a potential treatment for cancer. In materials science, it has been used as a building block for the synthesis of various organic electronic materials such as organic field-effect transistors and organic light-emitting diodes. It has also been studied for its potential applications in the field of photovoltaics.

Mechanism of Action

The mechanism of action of 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. It has also been found to have an effect on the electrical properties of organic electronic materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the electrical properties of organic electronic materials.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid in lab experiments is its versatility. It can be used in a wide range of applications such as organic electronics, materials science, and pharmaceuticals. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the study of 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid. One of the future directions is the development of new synthetic methods for the production of this compound. Another future direction is the study of its potential applications in the field of organic electronics. It is also important to study the toxicity and safety of this compound to ensure its safe use in various applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmaceuticals.

Synthesis Methods

The synthesis of 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanogen bromide in the presence of a base. Another method involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanogen chloride in the presence of a base. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

properties

IUPAC Name

4-cyano-2,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-4-6(3-9)7(8(10)11)5(2)12-4/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPCOUGWVGVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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